molecular formula C18H17N5O3S B10988281 Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate

Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate

Cat. No.: B10988281
M. Wt: 383.4 g/mol
InChI Key: JCXQSDBNLZONTN-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrimidine moiety, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Amidation Reaction: The final step involves the amidation of the thiazole carboxylate with the pyrimidine derivative, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might inhibit specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or structural characteristics of the thiazole and pyrimidine rings.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the pyrimidine moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound is unique due to the presence of the thiazole ring, which imparts distinct electronic properties and reactivity. The sulfur atom in the thiazole ring can participate in unique interactions that are not possible with oxygen or nitrogen atoms in oxazole or imidazole rings.

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 5-phenyl-2-[3-(pyrimidin-2-ylamino)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N5O3S/c1-26-16(25)14-15(12-6-3-2-4-7-12)27-18(23-14)22-13(24)8-11-21-17-19-9-5-10-20-17/h2-7,9-10H,8,11H2,1H3,(H,19,20,21)(H,22,23,24)

InChI Key

JCXQSDBNLZONTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCNC2=NC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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